tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15963865
InChI: InChI=1S/C12H19NO2/c1-9-7-12(5-6-12)13(8-9)10(14)15-11(2,3)4/h1,5-8H2,2-4H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate

CAS No.:

Cat. No.: VC15963865

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name tert-butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate
Standard InChI InChI=1S/C12H19NO2/c1-9-7-12(5-6-12)13(8-9)10(14)15-11(2,3)4/h1,5-8H2,2-4H3
Standard InChI Key NXFXDDPTQYRBHX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(=C)CC12CC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 4-azaspiro[2.4]heptane core, where a nitrogen atom bridges a cyclopropane ring and a five-membered saturated ring. The tert-butyl carboxylate group at the nitrogen provides steric protection, while the exocyclic methylene group at position 6 introduces sites for further functionalization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
IUPAC Nametert-Butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(=C)CC12CC2
InChIKeyNXFXDDPTQYRBHX-UHFFFAOYSA-N

The spirocyclic framework imposes significant ring strain, particularly from the cyclopropane moiety, which enhances its reactivity toward ring-opening and addition reactions .

Synthesis and Manufacturing

Multi-Step Synthetic Routes

Synthesis typically begins with spirocyclic precursors, such as 4-azaspiro[2.4]heptane derivatives, which undergo sequential functionalization. A common approach involves:

  • Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group to the nitrogen atom using di-tert-butyl dicarbonate .

  • Methylene Introduction: Utilizing Wittig or Peterson olefination to install the methylene group at position 6.

Table 2: Representative Synthesis Steps from

StepReagents/ConditionsOutcome
1CBr₃CO₂Na, Bu₄NBr, CH₂Cl₂, 70°CBromination of precursor
2KOH, H₂OHydrolysis to carboxylic acid
3(CH₂CH₂)₃SiH, AIBN, tolueneRadical-mediated reduction

These methods emphasize the need for controlled conditions to preserve the spirocyclic integrity while introducing desired substituents .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Pathways

The methylene group undergoes electrophilic additions (e.g., hydrohalogenation) and cycloadditions, while the Boc-protected nitrogen remains inert under mild conditions. The cyclopropane ring participates in strain-driven reactions, such as [2+1] cycloadditions with carbenes .

Oxidation and Reduction

  • Oxidation: The methylene group can be oxidized to a ketone using ozone or transition-metal catalysts.

  • Reduction: Catalytic hydrogenation saturates the methylene group, yielding a methyl-substituted derivative.

Applications in Organic Synthesis

Building Block for Complex Scaffolds

The compound’s reactivity enables its use in constructing:

  • Spirocyclic Peptidomimetics: Rigid frameworks for protease inhibitors .

  • Polycyclic Alkaloids: Via intramolecular cyclizations.

Industrial Relevance

A derivative, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in synthesizing ledipasvir, an antiviral agent targeting hepatitis C .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work leverages chiral catalysts to enantioselectively construct 4-substituted derivatives, enhancing purity for pharmaceutical use .

Sustainable Manufacturing

Flow chemistry approaches reduce reaction times and waste in large-scale synthesis.

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